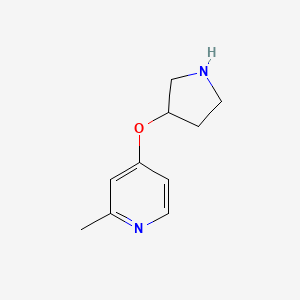
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine is a chemical compound characterized by a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidin-3-yloxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 2-methylpyridine with a pyrrolidine derivative under specific conditions. One common method involves the use of a continuous flow setup, where the starting materials are passed through a column packed with a catalyst such as Raney nickel. The reaction is carried out in a low boiling point alcohol like 1-propanol at high temperatures, resulting in the formation of the desired product with high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors allows for efficient and scalable production, minimizing waste and reducing reaction times compared to traditional batch processes .
化学反応の分析
Types of Reactions
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .
科学的研究の応用
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems and as a potential pharmacophore in drug discovery.
Medicine: It is investigated for its potential therapeutic properties, including its role as a scaffold for designing biologically active compounds.
Industry: The compound finds applications in the production of fine chemicals, polymers, and agrochemicals
作用機序
The mechanism of action of 2-Methyl-4-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the compound’s ability to bind to proteins and enzymes, influencing their activity. The non-planarity of the ring allows for greater three-dimensional coverage, enhancing its binding affinity and selectivity .
類似化合物との比較
Similar Compounds
4-Methyl-2-(pyrrolidin-3-yloxy)pyridine: Similar in structure but with different substitution patterns.
2-Methyl-4-(pyrrolidin-2-yloxy)pyridine: Another isomer with the pyrrolidine ring attached at a different position.
Uniqueness
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and pyrrolidin-3-yloxy groups enhances its versatility in various applications, making it a valuable compound in research and industry .
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
2-methyl-4-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C10H14N2O/c1-8-6-9(3-5-12-8)13-10-2-4-11-7-10/h3,5-6,10-11H,2,4,7H2,1H3 |
InChIキー |
DDRHAMAQOQAXLS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)OC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



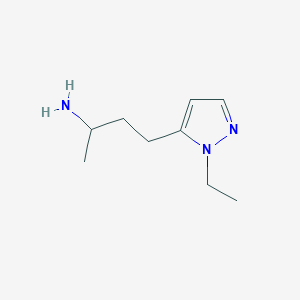



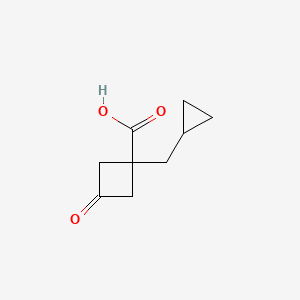
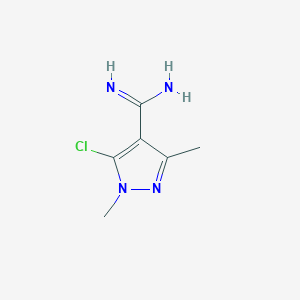
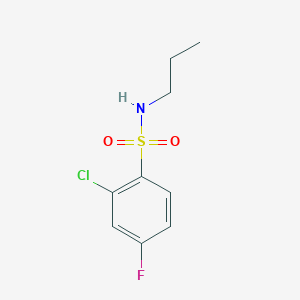
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid](/img/structure/B13525574.png)
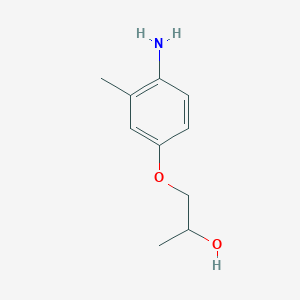
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)


